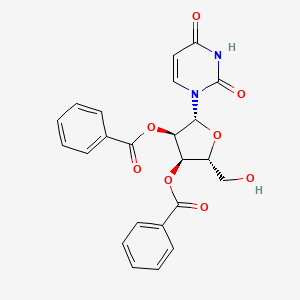
3-Methylene-2,6-heptanedione
説明
3-Methylene-2,6-heptanedione is an organic compound with the molecular formula C8H12O2. It is a diketone with a methylene group at the third position. This compound is known for its unique structure, which allows it to participate in various chemical reactions, particularly intramolecular aldol reactions .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylene-2,6-heptanedione can be synthesized through several methods:
Reduction of 2,6-lutidine: This method involves the reduction of 2,6-lutidine to form 2,6-heptanedione, which can then be converted to this compound.
Methylation of methylperoxycyclopentanone: This method involves the methylation of methylperoxycyclopentanone to produce 2,6-heptanedione, which can subsequently be converted to this compound.
Industrial Production Methods:
Hydration of 1,6-heptadiynes: This method involves the hydration of 1,6-heptadiynes using various catalysts such as gold-carbene complexes, cationic iridium complexes, and indium complexes.
Types of Reactions:
Intramolecular Aldol Reactions: this compound undergoes intramolecular aldol reactions to form cyclic products.
Common Reagents and Conditions:
Major Products:
3-Methyl-2-cyclohexenone: This is the major product formed from the intramolecular aldol reaction of this compound.
科学的研究の応用
3-Methylene-2,6-heptanedione has several applications in scientific research:
Hydrogenation Processes: It is used as an intermediate in the hydrogenation of 2,6-heptanedione to produce compounds such as 2,6-dimethyltetrahydropyran, 3-methylcyclohexanone, and 3-methylcyclohexanol.
Chiral Auxiliary Development: It is used in the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary.
Condensation Reactions: It participates in condensation reactions to produce compounds such as 2,7-diamino-4,5-dialkyl-imidazo[5,1-f]-as-triazines.
Proton Transfer Kinetics: It is used in the study of rates of reversible deprotonation and the role of steric effects in these reactions.
Antiviral Research: Derivatives of this compound have shown inhibitory effects against equine rhinovirus.
Catalysis and Oxidation Studies: It is used in studies of catalytic behaviors in benzene oxidation.
作用機序
The mechanism of action for 3-methylene-2,6-heptanedione involves the formation of a ring through an intramolecular aldol reaction. This reaction occurs between the enolate donor and the electrophilic acceptor of an aldol reaction, which are contained in the same molecule . The reaction proceeds through the formation of an enolate ion, which then attacks the carbonyl group to form a cyclic intermediate. This intermediate undergoes dehydration to form the final product, 3-methyl-2-cyclohexenone .
類似化合物との比較
2,5-Hexanedione: This compound undergoes similar intramolecular aldol reactions to form cyclic products such as 3-methyl-2-cyclopentenone.
2,4-Pentanedione: This compound does not undergo intramolecular aldol reactions due to the lack of a suitable carbonyl group for the reaction.
Uniqueness: 3-Methylene-2,6-heptanedione is unique due to its ability to undergo intramolecular aldol reactions to form six-membered ring products. This property makes it a valuable compound in synthetic organic chemistry for the preparation of cyclic compounds .
特性
IUPAC Name |
3-methylideneheptane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(8(3)10)4-5-7(2)9/h1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPAMXZGKPTNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426735 | |
| Record name | 3-Methylene-2,6-heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22289-05-0 | |
| Record name | 3-Methylene-2,6-heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















